molecular formula C6H4BBrFNO4 B8096013 4-Bromo-2-fluoro-3-nitrophenylboronic acid

4-Bromo-2-fluoro-3-nitrophenylboronic acid

Cat. No.: B8096013
M. Wt: 263.82 g/mol
InChI Key: WSVZFSKMKFZRKF-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids in Carbon-Carbon Bond Formation

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group [-B(OH)₂] attached to an aryl group. wikipedia.org These compounds are generally stable, easy to handle, and have low toxicity, making them crucial reagents in modern organic synthesis. chemicalbook.comnih.gov Their primary significance lies in their role as coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chemicalbook.comacs.org This reaction, first reported in 1979, involves the coupling of an organoboron compound with an organohalide or triflate and has become a cornerstone for synthesizing complex molecules like biaryls, poly-olefins, and styrenes. wikipedia.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. chemicalbook.com The versatility and functional group tolerance of the Suzuki reaction have made it an indispensable tool in various fields, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govchemimpex.com

Overview of Halogenated and Nitro-Substituted Aromatic Systems in Chemical Research

Halogenated and nitro-substituted aromatic compounds are fundamental building blocks in chemical research and industry. Their utility stems from the profound influence these substituents have on the electronic properties and reactivity of the aromatic ring.

Halogenated Aromatic Systems: Halogen atoms (F, Cl, Br, I) are introduced into aromatic rings to serve as reactive handles for further functionalization, most notably in cross-coupling reactions. nih.gov The reactivity of the carbon-halogen (C-X) bond in these reactions, particularly in the crucial oxidative addition step of the Suzuki coupling, is highly dependent on the halogen's identity. The bond dissociation energies follow the trend C-I < C-Br < C-Cl << C-F, making aryl iodides and bromides generally more reactive than aryl chlorides, while aryl fluorides are typically the least reactive. nih.govwhiterose.ac.uk This reactivity difference allows for site-selective cross-coupling reactions on polyhalogenated aromatic compounds, enabling the sequential and controlled introduction of different groups. nih.govbohrium.comnih.gov Halogen substituents also serve as ortho-, para-directing groups in electrophilic aromatic substitution, albeit with a deactivating effect on the ring's reactivity. libretexts.orgpressbooks.pub

Nitro-Substituted Aromatic Systems: The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups. mdpi.com Its presence significantly deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. pressbooks.pubmasterorganicchemistry.com Conversely, this strong electron-withdrawing nature can activate the ring for nucleophilic aromatic substitution. guidechem.com In the context of Suzuki-Miyaura coupling, the nitro group can enhance the reactivity of an adjacent C-X bond by making the ring more electron-poor, which facilitates the oxidative addition step. reddit.com Furthermore, nitroarenes can sometimes act as coupling partners themselves, with the nitro group serving as a leaving group. mdpi.com A critical application of the nitro group in synthesis, particularly in medicinal chemistry, is its reduction to an aniline (B41778) (–NH₂), a common pharmacophore found in many drugs. youtube.comnih.govnih.gov

Rationale for Research Focus on 4-Bromo-2-fluoro-3-nitrophenylboronic Acid

The research interest in this compound stems from its identity as a highly functionalized and versatile synthetic building block. Its structure incorporates a unique combination of substituents, each conferring specific reactivity and utility.

The rationale for its use can be broken down as follows:

Orthogonal Reactivity for Sequential Coupling: The presence of both a bromine and a fluorine atom on the same aromatic ring offers the potential for selective, sequential cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in standard palladium-catalyzed Suzuki couplings. nih.govwhiterose.ac.uk This allows chemists to first perform a reaction at the C-Br site while leaving the C-F bond intact for a subsequent, different coupling reaction under more forcing conditions. This selective functionalization is a powerful strategy for the efficient construction of complex, polysubstituted aromatic molecules. nih.gov

Modulation of Reactivity by Electronic Effects: The nitro group, being strongly electron-withdrawing, is positioned ortho to the boronic acid and meta to the bromine. This electronic influence affects the reactivity of the other positions on the ring. It activates the C-Br bond towards oxidative addition in Suzuki couplings. reddit.com The boronic acid group itself is a meta-director in electrophilic aromatic substitution, a property influenced by the trivalent boron's Lewis acidity. masterorganicchemistry.comvaia.com

Synthetic Handle for Further Derivatization: The nitro group is not just a modulator of reactivity but also a key functional group for transformation. It can be readily and chemoselectively reduced to an amino group (aniline). nih.govacs.org This transformation is a common and crucial step in the synthesis of pharmaceuticals and other biologically active molecules, where the amino group often plays a vital role in target binding or as a key site for further elaboration. nih.gov

Strategic Placement of Substituents: The specific 1,2,3,4-substitution pattern provides a scaffold with defined steric and electronic properties. The fluorine atom ortho to the boronic acid can influence the dihedral angle of the phenyl ring relative to its coupling partner in the final product, a feature that is often exploited in medicinal chemistry to fine-tune the conformation of a molecule for optimal interaction with a biological target.

In essence, this compound is a sophisticated chemical tool that provides multiple, distinct points for chemical modification in a controlled manner, making it highly valuable for the synthesis of complex target molecules in medicinal chemistry and materials science. chemimpex.com

Physicochemical Properties of this compound and Related Precursors

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound2377606-27-2C₆H₄BBrFNO₄263.82
4-Bromo-1-fluoro-2-nitrobenzene (B1272216)364-73-8C₆H₃BrFNO₂220.00 sigmaaldrich.com
4-Fluoro-3-nitrophenylboronic acid352530-22-4C₆H₅BFNO₄184.92 nih.gov
4-Bromo-3-nitrophenylboronic acid74386-13-3C₆H₅BBrNO₄245.82

Key Synthetic Reactions and Reagents

Reaction TypeKey ReagentsPurposeReference
Suzuki-Miyaura CouplingPalladium Catalyst, BaseForms new Carbon-Carbon bonds. wikipedia.orgchemicalbook.com
Boronic Acid SynthesisGrignard Reagent, Trialkyl Borate (B1201080)Forms the boronic acid functional group. chemicalbook.comgeorganics.sk
Nitro Group ReductionSn/HCl or Catalytic HydrogenationConverts a nitro group to an aniline. youtube.comnih.gov
BrominationN-Bromosuccinimide (NBS)Introduces a bromine atom onto an aromatic ring. chemicalbook.com

Properties

IUPAC Name

(4-bromo-2-fluoro-3-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrFNO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVZFSKMKFZRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)[N+](=O)[O-])F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Fluoro 3 Nitrophenylboronic Acid and Analogs

Direct Boronation Strategies for Substituted Halo-Nitrobenzenes

Direct borylation methods involve the introduction of a boronyl group onto a pre-existing halo-nitrobenzene framework. These strategies are often favored for their step-economy.

Palladium-Catalyzed Boronation

Palladium-catalyzed borylation, particularly the Miyaura borylation, is a powerful tool for the synthesis of arylboronic esters from aryl halides. researchgate.netresearchgate.net This reaction typically involves the coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. For the synthesis of 4-bromo-2-fluoro-3-nitrophenylboronic acid, a potential precursor would be 1,4-dibromo-2-fluoro-3-nitrobenzene (B1530000). The selective borylation at one of the bromine atoms would be a key challenge.

The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. Common catalysts include Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalytic activity. The reaction conditions are generally mild, tolerating a wide range of functional groups, including the nitro group. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Borylation of Aryl Halides

CatalystLigandBaseBoron ReagentSolventTemperature (°C)Yield (%)Reference
PdCl₂(dppf)dppfKOAcB₂pin₂Dioxane8085-95 researchgate.net
Pd(OAc)₂SPhosK₃PO₄B₂pin₂Toluene100>90 nih.gov
Pd/C-KOAcHBpinHeptane10070-85 nih.gov

This table presents generalized conditions and yields may vary depending on the specific substrate.

Iridium-Catalyzed C-H Borylation Approaches

Iridium-catalyzed C-H borylation has emerged as a highly effective method for the direct functionalization of C-H bonds, offering an alternative to traditional cross-coupling reactions of pre-functionalized substrates. escholarship.orgumich.edunih.gov This methodology typically employs an iridium catalyst, such as [Ir(COD)OMe]₂, in combination with a bidentate ligand, like 4,4'-di-tert-butylbipyridine (dtbbpy), and a boron source, most commonly B₂pin₂.

For the synthesis of this compound, a potential starting material would be 4-bromo-2-fluoro-1-nitrobenzene (B105774). The regioselectivity of the C-H borylation is a critical aspect, often governed by steric and electronic factors. nih.gov In many cases, borylation occurs at the least sterically hindered C-H bond. The directing effects of the substituents on the aromatic ring play a significant role in determining the site of borylation. nih.gov While this method is powerful, the presence of multiple substituents on the benzene (B151609) ring can lead to mixtures of regioisomers.

Magnesium-Halogen Exchange Followed by Boron Quench

The preparation of Grignard reagents from aryl halides, followed by quenching with a trialkyl borate (B1201080), is a classic and widely used method for the synthesis of arylboronic acids. nih.gov For the synthesis of this compound, this would involve the formation of a Grignard reagent from a suitable dihalo-nitrophenyl precursor, such as 1,4-dibromo-2-fluoro-3-nitrobenzene.

The magnesium-halogen exchange is typically performed using magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The subsequent reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup, yields the desired boronic acid. A challenge in this approach is the potential for the highly reactive Grignard reagent to react with the nitro group present on the aromatic ring. The use of "turbo Grignard" reagents, such as i-PrMgCl·LiCl, can facilitate the bromine-magnesium exchange at lower temperatures, potentially mitigating side reactions. rsc.org

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes involve the synthesis of a functionalized precursor that is then converted to the target boronic acid in a subsequent step.

Synthesis from 4-Bromo-2-fluoro-1-nitrobenzene Derivatives

A plausible indirect route to this compound starts with the readily available precursor, 4-bromo-2-fluoro-1-nitrobenzene. This compound can be synthesized by the bromination of 1-fluoro-2-nitrobenzene (B31998). A detailed procedure involves treating 1-fluoro-2-nitrobenzene with N-bromosuccinimide (NBS) in acetic acid at a controlled temperature, followed by hydrolysis to yield the desired product. chemicalbook.com

Table 2: Synthesis of 4-Bromo-1-fluoro-2-nitrobenzene (B1272216)

ReactantReagentSolventTemperature (°C)Yield (%)Reference
1-Fluoro-2-nitrobenzeneN-BromosuccinimideAcetic Acid~1597.1 chemicalbook.com

Once 4-bromo-2-fluoro-1-nitrobenzene is obtained, a subsequent nitration step would be required to introduce the nitro group at the 3-position. This can be a challenging transformation due to the directing effects of the existing substituents. Following nitration, the resulting 1,4-dibromo-2-fluoro-3-nitrobenzene could then be subjected to a selective borylation method as described in section 2.1.

Derivatization from Related Halogenated Nitrobenzoic Acids

Another indirect approach involves the conversion of a carboxylic acid group to a boronic acid. For instance, a suitably substituted nitrobenzoic acid could serve as a precursor. A potential starting material could be 4-bromo-2-fluoro-3-nitrobenzoic acid. The conversion of a carboxylic acid to a boronic acid is a multi-step process that can be achieved through various synthetic transformations. One common method involves the reduction of the carboxylic acid to a primary alcohol, followed by conversion to a halide, and then a final borylation step. More recently, methods for the direct conversion of carboxylic acids to boronic esters have been developed, although these are often substrate-dependent. The replacement of a nitro group with a boronic acid functionality has also been explored in the context of non-steroidal anti-androgens, suggesting another potential, albeit less direct, synthetic avenue. nih.gov

Preparation of Boronic Esters (e.g., Pinacol (B44631) Esters) as Intermediates

Boronic acids are frequently converted into boronic esters, particularly pinacol esters, during synthetic sequences. This transformation serves several purposes: the esters are generally more stable, easier to handle and purify through standard techniques like silica (B1680970) gel chromatography, and are often more compatible with a wider range of reaction conditions compared to the free boronic acids. smolecule.com The pinacol ester effectively acts as a protecting group for the boronic acid functionality. smolecule.com

Two primary methods are commonly employed for the synthesis of arylboronic pinacol esters:

Miyaura Borylation: This is a powerful and widely used method that involves the palladium-catalyzed cross-coupling reaction of an aryl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). nih.gov This reaction allows for the direct installation of the boronic ester group onto a pre-functionalized aromatic ring. The process is highly valued for its functional group tolerance and reliability.

Direct Esterification: An existing arylboronic acid can be directly condensed with an alcohol, such as pinacol. This is a reversible reaction that is typically driven to completion by removing the water formed during the reaction, often by using a Dean-Stark apparatus or a dehydrating agent. chemicalbook.com

Strategic Introduction of Halogen and Nitro Groups on Phenylboronic Acid Scaffolds

The synthesis of a polysubstituted aromatic compound like this compound requires a deliberate, multi-step strategy to ensure the correct placement (regiochemistry) of each functional group. Direct functionalization of a simple phenylboronic acid scaffold is often challenging due to the directing effects of the boronic acid group and any existing substituents, which can lead to mixtures of isomers. researchgate.net

A more robust and common strategy involves the borylation of a pre-functionalized aryl halide intermediate. For the target compound, a plausible synthetic route would begin with an aromatic precursor that already contains the required halogen and nitro groups in the correct positions, such as 1,4-dibromo-2-fluoro-3-nitrobenzene . The key step would then be the selective conversion of one of the bromine atoms into the boronic acid ester. This can be achieved through several methods:

Halogen-Metal Exchange: The aryl dibromide can be treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures. The greater reactivity of the bromine at the 1-position would facilitate a selective bromine-lithium exchange. The resulting aryllithium intermediate is then "trapped" by an electrophilic boron source, such as triisopropyl borate, followed by acidic workup and esterification with pinacol to yield the desired boronic ester. nih.govgoogle.com

Miyaura Borylation: As described previously, a palladium-catalyzed reaction between the dibromo precursor and B₂pin₂ could be employed. Achieving selective reaction at one bromine over the other would depend on fine-tuning the reaction conditions, as the electronic environment of the two bromine atoms is different.

Direct nitration of a bromo-fluorophenylboronic acid is also a theoretical possibility. However, the nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic aromatic substitution. taylorandfrancis.comrsc.org Furthermore, controlling the position of nitration in the presence of multiple directing groups is often difficult, making this a less favorable strategy for achieving a single, pure product. researchgate.net Some specialized methods, such as ipso-nitration (where the boronic acid group itself is replaced by a nitro group), have been developed but may not be suitable for this specific substitution pattern. nih.gov

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of functionalized phenylboronic acids and their subsequent coupling reactions is paramount. The optimization process involves a systematic screening of various reaction parameters. The Suzuki-Miyaura coupling reaction is an excellent model for illustrating this process, as its efficiency is highly dependent on a combination of factors. researchgate.net

Key parameters that are typically optimized include:

Palladium Source (Catalyst): Different palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or complexes with specific ligands like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), exhibit varying reactivity.

Ligand: The choice of phosphine ligand is critical and can influence catalyst stability and activity. Common examples include triphenylphosphine (B44618) (PPh₃) and more sterically hindered ligands like tri(o-tolyl)phosphine (P(o-tol)₃).

Base: A base is required to activate the boronic acid. The strength and solubility of the base (e.g., potassium carbonate, cesium carbonate, potassium phosphate) can dramatically affect the reaction rate and outcome.

Solvent: The solvent system (e.g., toluene, dioxane, dimethylformamide) influences the solubility of reactants and the stability of intermediates.

Temperature: Reaction temperature is adjusted to balance reaction rate with the potential for side reactions or decomposition.

An additional consideration is that boronic acids can exist in equilibrium with their trimeric anhydrides, known as boroxines. acs.org Additives such as molecular sieves can be important for managing this equilibrium and preventing undesired side reactions by removing trace amounts of water. acs.org

The following interactive table illustrates a typical screening process for optimizing a cross-coupling reaction involving an aryl bromide and a phenylboronic acid, based on common optimization studies. researchgate.net

EntryCatalystLigandBaseSolventYield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene45
2Pd(dppf)Cl₂-K₂CO₃Toluene68
3Pd(OAc)₂P(o-tol)₃K₂CO₃Toluene52
4Pd(dppf)Cl₂-Cs₂CO₃Toluene85
5Pd(dppf)Cl₂-Cs₂CO₃Dioxane91
6Pd(dppf)Cl₂-K₃PO₄Dioxane88

This table is a representative example of an optimization study.

Through such systematic screening, optimal conditions can be identified to maximize the yield of the desired product while suppressing the formation of impurities.

Scalability Considerations in Synthetic Development

Transitioning a synthetic route from a laboratory-bench scale (milligrams to grams) to a larger, industrial scale (kilograms) introduces a new set of challenges. A successful scalable process must be not only high-yielding but also cost-effective, safe, and robust. researchgate.net

A key development in scalable synthesis is the adoption of continuous flow chemistry . organic-chemistry.org Unlike traditional batch processing where reagents are mixed in a single large vessel, flow chemistry involves pumping reactants through a network of tubes and reactors. This approach offers significant advantages for scalability: organic-chemistry.org

Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control, which is crucial for managing highly exothermic reactions safely.

Enhanced Safety: Hazardous or unstable intermediates (such as organolithium species) are generated and consumed in situ in small volumes, minimizing the risk associated with handling large quantities of dangerous materials.

High Throughput and Consistency: Once optimized, a flow system can be run continuously for extended periods, enabling the production of large quantities of material with high consistency and remarkable throughput (e.g., 60 g/h). organic-chemistry.org

When developing a scalable synthesis for compounds like this compound, chemists must also consider the cost and availability of starting materials and reagents. google.com Routes that rely on expensive catalysts or hazardous reagents that are difficult to handle on a large scale may be unsuitable for industrial production. google.com Therefore, process development often focuses on designing routes that are not only elegant in their chemical logic but also practical and economical to execute on a large scale. researchgate.net

Reactivity Profiles in Advanced Organic Synthesis: Cross Coupling and Functionalization

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. illinois.edu The diverse functionalities of 4-bromo-2-fluoro-3-nitrophenylboronic acid allow it to participate in these transformations in a controlled and selective manner.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgyoutube.com This reaction is noted for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids. organic-chemistry.org

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.orgyonedalabs.com In the case of this compound, the carbon-bromine (C-Br) bond is the primary site for oxidative addition due to its lower bond dissociation energy compared to the carbon-fluorine (C-F) bond. Aryl bromides are generally more reactive than aryl chlorides in Suzuki couplings. nih.gov The electron-withdrawing nature of the nitro and fluoro groups can further facilitate this step by making the aryl ring more electrophilic. yonedalabs.com

Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. wikipedia.org The boronic acid must first be activated by a base to form a more nucleophilic boronate species. organic-chemistry.org The substituents on the phenylboronic acid can influence the rate of transmetalation. Electron-withdrawing groups, such as the nitro and fluoro substituents present in this compound, can increase the Lewis acidity of the boron atom, potentially affecting the ease of boronate formation and subsequent transmetalation. libretexts.org

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyonedalabs.com

The presence of a nitro group introduces the possibility of a denitrative coupling, where the C-NO2 bond is cleaved. While less common than the coupling of aryl halides, palladium-catalyzed Suzuki-Miyaura reactions using nitroarenes as electrophiles have been developed. mdpi.comnih.gov These reactions often require specific ligand systems to facilitate the challenging oxidative addition of the C-NO2 bond. nih.govrsc.org For this compound, the C-Br bond is significantly more reactive towards oxidative addition than the C-NO2 bond under typical Suzuki-Miyaura conditions.

The electronic and steric properties of the substituents on this compound play a crucial role in determining its reactivity and selectivity in Suzuki-Miyaura coupling reactions.

Electronic Effects:

Fluorine (–F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the aryl ring, making the C-Br bond more susceptible to oxidative addition.

Nitro (–NO₂): The nitro group is one of the strongest electron-withdrawing groups, exhibiting both a strong -I and -M (mesomeric) effect. This significantly enhances the electrophilicity of the aromatic ring and facilitates the oxidative addition step. The presence of both fluoro and nitro groups creates a highly electron-deficient aromatic system.

Steric Effects:

The combination of these electronic and steric factors dictates the regioselectivity of the coupling reaction. The C-Br bond is the most labile site for palladium insertion, ensuring that the Suzuki-Miyaura coupling will preferentially occur at this position, leading to the formation of a biaryl compound where the bromine atom has been replaced by the organic group from the coupling partner.

The successful coupling of challenging substrates like this compound, which is both sterically hindered and electronically modified, often necessitates the use of specialized catalyst systems and ligand architectures.

Suzuki-Miyaura Coupling Reactions

Investigation of Catalyst Systems and Ligand Architectures for Challenging Substrates
Phosphine-Based Ligands (e.g., Buchwald Ligands)

Bulky, electron-rich phosphine (B1218219) ligands are highly effective for promoting Suzuki-Miyaura couplings of sterically demanding and unreactive aryl halides. acs.orgsigmaaldrich.com

Buchwald Ligands: This class of biarylphosphine ligands, such as SPhos and XPhos, are renowned for their ability to facilitate challenging cross-coupling reactions. sigmaaldrich.comnih.gov Their steric bulk promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the oxidative addition step. acs.org The electron-rich nature of these ligands enhances the rate of reductive elimination. For a substrate like this compound, Buchwald ligands can overcome the steric hindrance around the reaction center and promote efficient coupling. sioc-journal.cnrsc.org Research has shown that ligands like SPhos are particularly effective for the coupling of n-butylboronic acid with aryl and heteroaryl bromides. researchgate.net

The table below summarizes the characteristics of some common phosphine ligands used in Suzuki-Miyaura coupling.

LigandKey FeaturesTypical Applications
Triphenylphosphine (B44618) (PPh₃) Common, relatively air-stable.General purpose, less effective for challenging substrates.
Tricyclohexylphosphine (PCy₃) Bulky and electron-rich.Effective for coupling of aryl chlorides and sterically hindered substrates. nih.gov
SPhos Bulky, electron-rich biarylphosphine. nih.govHighly active for a broad range of aryl and heteroaryl halides, including hindered substrates. sigmaaldrich.comresearchgate.net
XPhos Very bulky and electron-rich biarylphosphine. sigmaaldrich.comExcellent for coupling unactivated aryl chlorides and sterically demanding substrates. sigmaaldrich.com
N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. acs.orgacs.org They are strong σ-donors and often form highly stable palladium complexes. acs.org

Sterically Demanding NHCs: The use of sterically hindered NHC ligands can be advantageous for coupling reactions involving challenging substrates. rsc.orgacs.org The steric bulk around the metal center can promote reductive elimination and stabilize the active catalytic species. For substrates with ortho-substituents, like the fluorine atom in this compound, bulky NHC ligands can provide the necessary steric environment to facilitate the reaction. For instance, specific NHC ligands have been developed that allow for the successful Suzuki-Miyaura coupling of nitroarenes by promoting the oxidative addition of the Ar-NO₂ bond. rsc.org While the C-Br bond is the primary reactive site in the target compound, the principles of using sterically tuned ligands apply. Different NHC ligands can even lead to selective coupling at different sites, such as chloride versus triflate, demonstrating their powerful directing capabilities. acs.org

The following table outlines some representative N-Heterocyclic Carbene ligands.

LigandStructureKey Features
IMes 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene. Moderately bulky.
SIMes 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene. Saturated backbone, increased flexibility. acs.org
IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. Very bulky.
SIPr 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene. Saturated backbone, very bulky. acs.org

The choice of ligand is critical for optimizing the Suzuki-Miyaura coupling of this compound. The interplay of the electronic and steric effects of the substituents on the boronic acid, combined with the properties of the palladium-ligand complex, will ultimately determine the success and efficiency of the transformation.

Sonogashira Coupling Reactions (Utilizing the Bromo-Substituent)

Following the initial Suzuki-Miyaura coupling, the preserved bromo-substituent on the newly formed biaryl scaffold can undergo a Sonogashira coupling reaction. This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, a critical transformation for creating conjugated and rigid molecular structures. wikipedia.orgnih.gov

The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium(0) complex and a copper(I) salt co-catalyst, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.org The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that participates in transmetalation. wikipedia.orglibretexts.org

Optimization of this system often involves the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. libretexts.org Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and improve catalyst stability. libretexts.org However, the copper co-catalyst can lead to the undesirable homocoupling of alkynes (Glaser coupling), which necessitates strictly anaerobic conditions. wikipedia.org

To address this, copper-free Sonogashira protocols have been developed. nih.govorganic-chemistry.org These systems rely solely on a palladium catalyst, often with highly active N-heterocyclic carbene (NHC) or bulky phosphine ligands, and a strong base to facilitate the deprotonation of the alkyne. libretexts.org Recent advancements have led to air-stable, monoligated palladium precatalysts that are highly efficient for the copper-free Sonogashira coupling of aryl bromides at room temperature, showing excellent tolerance for functional groups like nitro groups. nih.gov Alternative, less expensive, and non-toxic metal catalysts based on iron and cobalt are also being explored as greener alternatives to palladium. nih.gov

The choice of solvent is a critical parameter in Sonogashira coupling, profoundly influencing reaction rates, yields, and catalyst stability. lucp.net Reactions are often carried out in amine bases like diethylamine (B46881) or triethylamine, which also serve to neutralize the hydrogen halide byproduct. wikipedia.org Other common solvents include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgnih.gov

The polarity of the solvent plays a significant role. lucp.net Polar aprotic solvents like DMF and DMSO can enhance reaction rates and regioselectivity by solvating and stabilizing polar or charged intermediates in the catalytic cycle. lucp.net For instance, a screening of solvents for a copper-free Sonogashira coupling found that DMSO provided excellent yields. nih.gov However, nonpolar solvents like 1,4-dioxane (B91453) have also proven effective in certain cases. nih.gov The solvent's ability to coordinate with the catalyst, modulate base activity, and facilitate product separation are all key considerations for optimizing the reaction outcome. lucp.net

Scope and Limitations with Respect to Diverse Alkyne Coupling Partners

The Sonogashira coupling, a cornerstone for the formation of aryl-alkyne bonds, is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of this compound, the reaction would proceed at the C-Br bond.

The electronic and steric environment of the aryl bromide significantly influences the efficiency of the Sonogashira coupling. The presence of electron-withdrawing groups, such as the nitro and fluoro substituents on the phenyl ring of the target compound, is generally expected to enhance the rate of the oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in the catalytic cycle. However, strong electron deficiency can also impact the subsequent reductive elimination step.

The scope of the reaction would be dependent on the nature of the alkyne coupling partner. Generally, a wide range of terminal alkynes, including arylacetylenes, alkylacetylenes, and silyl-protected acetylenes, are expected to participate in the coupling.

Table 1: Predicted Scope and Limitations of Sonogashira Coupling with this compound

Alkyne PartnerPredicted ReactivityPotential Limitations
ArylacetylenesGood to excellent yields expected due to favorable electronics.Steric hindrance on the arylacetylene may reduce reaction efficiency.
AlkylacetylenesModerate to good yields anticipated.Terminal alkynes with acidic protons may require careful base selection to avoid side reactions.
Silyl-protected alkynesGood yields expected, offering a route to terminal alkynes upon deprotection.Deprotection step required.
Propargyl alcoholsModerate yields expected.Potential for catalyst inhibition or side reactions involving the hydroxyl group.

Limitations of the Sonogashira coupling often include the potential for homocoupling of the alkyne (Glaser coupling), particularly in the presence of the copper cocatalyst. organic-chemistry.org Copper-free Sonogashira protocols have been developed to mitigate this issue. organic-chemistry.org Furthermore, the nitro group on the boronic acid substrate might be susceptible to reduction under certain reaction conditions, although standard Sonogashira conditions are generally mild enough to avoid this.

Other Palladium-Catalyzed Cross-Coupling Variants

Beyond the Sonogashira reaction, the bromine atom of this compound can participate in other palladium-catalyzed transformations.

Direct Arylation Reactions

Direct arylation reactions offer a more atom-economical approach to C-C bond formation by activating a C-H bond of a coupling partner, thus avoiding the pre-functionalization required for traditional cross-coupling reactions. In the context of this compound, it would typically serve as the arylating agent, coupling with a C-H bond of another (hetero)arene.

The success of direct arylation is highly dependent on the nature of both coupling partners and the catalytic system. The electron-deficient nature of the 4-bromo-2-fluoro-3-nitrophenyl group could favor the reductive elimination step. Research on the direct arylation of electron-deficient polyfluoroarenes with arylboronic acids has demonstrated the feasibility of such couplings, with the choice of base being crucial. nih.gov

Carbonylative Cross-Coupling Reactions

Palladium-catalyzed carbonylative cross-coupling reactions introduce a carbonyl group between the organic halides and the coupling partner, providing access to ketones and their derivatives. rsc.org In a potential reaction, this compound could be coupled with an organometallic reagent in the presence of carbon monoxide.

Alternatively, the aryl bromide part of the molecule could undergo carbonylative coupling. For instance, a carbonylative Sonogashira reaction would yield an alkynone. The feasibility of such reactions would depend on the compatibility of the nitro group with the reaction conditions, which often involve higher temperatures and pressures of carbon monoxide.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful alternative to palladium, often exhibiting different reactivity and selectivity profiles, particularly with challenging substrates. thieme-connect.comrsc.org

Comparative Studies with Palladium-Catalyzed Systems

While palladium catalysts are highly effective for a wide range of Suzuki-Miyaura couplings, nickel catalysts can offer advantages for certain substrates, such as electron-deficient aryl chlorides. thieme-connect.com For an electron-deficient substrate like this compound, both palladium and nickel catalysts are expected to be effective for Suzuki-Miyaura reactions. However, nickel catalysts might offer enhanced reactivity or different selectivity in some cases.

Comparative studies have shown that palladium catalysis is often more sensitive to electronic effects, whereas nickel catalysis can be influenced by the presence of coordinating functional groups. youtube.com The nitro and fluoro groups on the target compound could potentially coordinate to the nickel center, influencing the catalytic cycle.

Table 2: General Comparison of Palladium and Nickel Catalysis for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Halides

FeaturePalladium CatalysisNickel Catalysis
Catalyst Cost HigherLower
Reactivity with Aryl Chlorides Often requires specialized ligandsGenerally more reactive
Functional Group Tolerance Broad, but can be sensitive to strong coordinating groupsCan be influenced by coordinating groups, potentially leading to different selectivity
Reaction Mechanisms Typically involves Pd(0)/Pd(II) catalytic cycleCan involve Ni(0)/Ni(II) as well as Ni(I)/Ni(III) cycles, leading to different mechanistic pathways

Mechanistic Divergences and Applications

The mechanistic pathways of nickel- and palladium-catalyzed cross-couplings can differ significantly. While palladium catalysis predominantly proceeds through a Pd(0)/Pd(II) cycle, nickel can access multiple oxidation states, including Ni(I) and Ni(III), which can open up alternative reaction pathways, such as those involving radical intermediates. nih.gov

This mechanistic divergence can be exploited for unique applications. For instance, nickel catalysts have been shown to be effective in the cross-coupling of challenging electrophiles that are less reactive with palladium. rsc.org In the case of this compound, nickel catalysis could potentially enable couplings that are difficult to achieve with palladium, or offer improved yields and selectivities. For example, nickel-catalyzed Sonogashira-type couplings have been developed as an alternative to the traditional palladium/copper systems. nih.gov

Functional Group Interconversions and Derivatizations

The presence of multiple functional groups on the aromatic core of this compound allows for a variety of selective interconversions and derivatizations. These transformations are crucial for modifying the molecule's structure and properties, enabling its use in the synthesis of more complex targets.

The nitro group is a versatile functional handle that can be readily reduced to an amino group, which in turn opens up a vast landscape of subsequent chemical modifications, such as diazotization, acylation, and alkylation. The reduction of the nitro group in substituted nitroarenes is a well-established transformation in organic synthesis.

Commonly employed methods for this reduction are highly chemoselective, leaving other functional groups like the bromo, fluoro, and boronic acid moieties intact. organic-chemistry.org Standard reagents and conditions for this transformation include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. It is known for its high efficiency and clean reaction profile.

Metal-Acid Systems: A classic and effective method involves the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid, such as hydrochloric acid (HCl). organic-chemistry.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) in combination with a catalyst (e.g., Pd/C) or ammonium (B1175870) formate (B1220265) can serve as the hydrogen source, avoiding the need for gaseous hydrogen. organic-chemistry.org

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or zinc powder with ammonium chloride (Zn/NH₄Cl) are also effective for the chemoselective reduction of nitro groups in aqueous or alcoholic media. organic-chemistry.org A study on the related compound 4-bromo-2-fluoro-1-nitrobenzene (B105774) demonstrated its successful reduction to 4-bromo-2-fluoroaniline (B1266173) using sodium borohydride (B1222165) in conjunction with silver nanoparticle catalysts, highlighting a modern and green approach to this transformation. nih.gov

The resulting product, 4-bromo-2-fluoro-3-aminophenylboronic acid, is a valuable intermediate for building substituted benzimidazoles, quinazolines, and other heterocyclic systems.

The boronic acid group is a cornerstone of modern cross-coupling chemistry, but it can also be transformed into other boron-containing functionalities to modify its stability, reactivity, and handling properties.

Boronate Esters: Boronic acids are in equilibrium with their corresponding boroxines (anhydrides) and can be sensitive to certain reaction conditions. Conversion to boronate esters, such as pinacol (B44631) esters or N-methyliminodiacetic acid (MIDA) esters, enhances their stability and can be used to modulate reactivity. This transformation is typically achieved by reacting the boronic acid with an appropriate diol, like pinacol or MIDA, often with removal of water. For instance, the Miyaura borylation reaction conditions, which utilize bis(pinacolato)diboron (B136004) (B₂pin₂), can be adapted for such transformations. rsc.org MIDA boronates are particularly noteworthy as they are stable to various reaction conditions, including Suzuki-Miyaura coupling, but can be readily deprotected to the free boronic acid when desired, enabling their use in iterative cross-coupling strategies. researchgate.net

Potassium Organotrifluoroborates: Reacting boronic acids with potassium hydrogen difluoride (KHF₂) provides the corresponding potassium organotrifluoroborate salts (R-BF₃K). These salts are typically crystalline, air-stable solids that are easy to handle and purify. bohrium.com They serve as excellent coupling partners in palladium-catalyzed cross-coupling reactions, often exhibiting enhanced stability and reactivity compared to the parent boronic acids. bohrium.com The conversion of this compound to its trifluoroborate salt would yield a more robust reagent for applications in medicinal chemistry and materials science. bohrium.com

The differential reactivity of the carbon-halogen bonds is a key feature of this molecule's synthetic utility. In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions, the reactivity of halogens follows the general trend I > Br > Cl >> F.

Consequently, the carbon-bromine (C-Br) bond in this compound can be selectively functionalized while leaving the highly inert carbon-fluorine (C-F) bond untouched. This chemoselectivity allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, etc.) at the C-4 position via cross-coupling. nih.gov The fluorine atom, being a poor leaving group in these catalytic cycles, remains on the ring, which is often desirable for tuning the electronic and pharmacological properties of the final product. This selective reactivity enables a stepwise approach to building molecular complexity.

Multi-Component Reactions and Cascade Processes

The polyfunctional nature of this compound makes it an ideal candidate for use in multi-component reactions (MCRs) and cascade (or tandem) reaction sequences. These advanced synthetic strategies combine several bond-forming events in a single operation, enhancing efficiency and reducing waste compared to traditional multi-step syntheses. nih.gov

While specific literature examples detailing the use of this compound in MCRs or cascade processes are not prevalent, its structure allows for the design of such sequences. A hypothetical cascade process could involve:

Initial Suzuki-Miyaura Coupling: A selective cross-coupling reaction at the reactive C-Br bond to introduce a new carbon-carbon bond.

In-situ Reduction: Subsequent reduction of the nitro group to an amine without isolating the biaryl intermediate.

Final Cyclization/Coupling: The newly formed amine could then participate in an intramolecular cyclization with a suitably placed functional group on the coupled partner, or it could undergo a second, distinct intermolecular coupling reaction.

This type of sequential, one-pot process leverages the inherent and differential reactivity of the functional groups. The principles of iterative cross-coupling using boronic acids with different protecting groups or reactivities have been well-established, providing a blueprint for how this molecule could be employed in complex, programmed syntheses. researchgate.net For example, a strategy could involve a nickel-catalyzed coupling that selectively reacts with the nitro-arylboronic acid moiety, followed by a palladium-catalyzed coupling at the bromo-position. nih.gov Furthermore, boronic acids themselves can participate directly in MCRs to form complex fluorescent dyes and other structures. rsc.org The combination of functionalities present in this compound provides a rich platform for the future development of novel and efficient synthetic methodologies.

Applications As Precursors and Building Blocks in Chemical Research

Intermediates in the Synthesis of Complex Organic Molecules

The polysubstituted nature of 4-Bromo-2-fluoro-3-nitrophenylboronic acid makes it a powerful intermediate for the synthesis of intricate organic molecules, particularly those featuring sterically hindered backbones.

A primary and well-documented application of this compound is in the construction of axially chiral biaryls through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.net Axially chiral biaryls are compounds that are chiral due to restricted rotation around a single bond and are significant scaffolds in natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis. researchgate.netrsc.org

The presence of the ortho-nitro group in this compound is crucial for the synthesis of these sterically demanding structures. Research has demonstrated its use in the enantioselective synthesis of ortho-nitro-substituted axially chiral biaryls. researchgate.net In these reactions, this compound or its derivatives are coupled with various aryl partners. For instance, the coupling with 1-iodo-2-methoxynaphthalene, catalyzed by a palladium complex with a chiral ligand like (S)-BaryPhos, can produce the corresponding chiral biaryl in high yield and with excellent enantioselectivity (ee). researchgate.net

The versatility of this building block is further highlighted by its compatibility with different forms of boronic acid reagents, such as pinacol (B44631) esters or potassium aryltrifluoroborates, to achieve similar outcomes. researchgate.net The resulting nitro-substituted biaryls can then be subjected to further chemical transformations, such as reduction of the nitro group, to access a wider range of functionalized chiral molecules. researchgate.net

Below is a table summarizing the synthesis of various ortho-nitro-substituted axially chiral biaryls using arylboronic acid derivatives, showcasing the utility of ortho-nitro-substituted phenylboronic acids in these transformations.

Table 1: Synthesis of Ortho Nitro-Substituted Axially Chiral Biaryls This table is representative of the synthesis of ortho-nitro-substituted biaryls, a class of reactions where this compound is a key reagent.

EntryAryl PartnerProductYield (%)ee (%)
11-Iodo-2-methoxynaphthalene2-Methoxy-2'-(4-bromo-2-fluoro-3-nitrophenyl)-1,1'-binaphthyl9598
21-Iodo-2,6-dimethoxynaphthalene2,6-Dimethoxy-2'-(4-bromo-2-fluoro-3-nitrophenyl)-1,1'-binaphthyl9398
31-Iodo-2-isopropoxynaphthalene2-Isopropoxy-2'-(4-bromo-2-fluoro-3-nitrophenyl)-1,1'-binaphthyl9699
41-Iodo-2-(benzyloxy)naphthalene2-(Benzyloxy)-2'-(4-bromo-2-fluoro-3-nitrophenyl)-1,1'-binaphthyl9499

Data adapted from research on the enantioselective construction of ortho-substituted axially chiral biaryls. researchgate.net

While boronic acids are widely used in the synthesis of heterocyclic compounds, specific examples detailing the incorporation of this compound into heterocyclic architectures are not extensively reported in the surveyed scientific literature. The inherent functionalities of the molecule suggest its potential as a precursor for various heterocyclic systems, such as benzimidazoles or other fused heterocycles, following initial cross-coupling and subsequent intramolecular cyclization reactions. However, concrete synthetic reports for this specific compound remain limited.

Synthetic Precursors for Advanced Materials

The unique electronic and structural features of this compound suggest its potential utility in the synthesis of advanced materials.

Boronic acid-containing polymers are a class of functional materials with applications in sensors, separation media, and medicine. nih.gov However, a review of the current scientific literature does not provide specific examples of this compound being utilized as a monomer in the synthesis of functional polymers.

The synthesis of organic electronic materials often involves the creation of extended π-conjugated systems. Arylboronic acids are critical intermediates in the palladium-catalyzed reactions used to build these systems. While the structure of this compound makes it a plausible candidate as an intermediate for such materials, specific instances of its use in the synthesis of organic electronic materials are not detailed in the available literature.

Building Blocks for Libraries of Molecules for Chemical Biology and Drug Discovery Research

Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug discovery, with several boronic acid-containing drugs approved for clinical use. mdpi.comnih.gov They are often used as building blocks for creating libraries of compounds for biological screening. nih.gov The high degree of functionalization on this compound makes it an attractive starting point for generating diverse molecular structures. Nevertheless, specific reports on the inclusion of this particular compound in screening libraries for chemical biology or drug discovery research are not prominent in the reviewed literature.

Design and Synthesis of Scaffolds for Biological Evaluation

There are no specific research findings that detail the use of This compound in the synthesis of scaffolds for biological testing. While related structures, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, have been identified as important intermediates for biologically active compounds, the synthetic routes described start from 4-bromo-2-fluoroaniline (B1266173), not the corresponding boronic acid. researchgate.net The general utility of phenylboronic acids in creating biaryl structures, which are common scaffolds in drug discovery, is well-established, but specific examples employing this particular multisubstituted phenylboronic acid are absent.

Strategies for Introducing Fluorine and Nitro Groups into Target Molecules

While the compound inherently provides a pre-functionalized ring containing both fluorine and a nitro group, no studies were found that specifically leverage This compound for this purpose. Synthetic chemists have numerous methods for the introduction of these groups, but strategies involving this particular boronic acid as the donor of the 4-bromo-2-fluoro-3-nitrophenyl moiety are not documented. Research on the synthesis of related compounds like 4-bromo-1-fluoro-2-nitrobenzene (B1272216) or 4-bromo-2-fluorobiphenyl (B126189) starts from different precursors, such as 1-fluoro-2-nitrobenzene (B31998) or ortho-fluoroaniline, respectively. google.comchemicalbook.com

Computational and Theoretical Investigations of 4 Bromo 2 Fluoro 3 Nitrophenylboronic Acid

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. For 4-bromo-2-fluoro-3-nitrophenylboronic acid, these studies would provide critical insights into its electronic nature and reactivity.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of this compound is heavily influenced by the interplay of its various substituents. The bromo, fluoro, and nitro groups are all electron-withdrawing, which significantly impacts the electron distribution within the phenyl ring and on the boronic acid moiety.

Frontier Molecular Orbitals (HOMO and LUMO) are central to understanding a molecule's reactivity.

Highest Occupied Molecular Orbital (HOMO): For this compound, the HOMO is expected to be located primarily on the phenyl ring, with some contribution from the p-orbitals of the bromine atom. The strong electron-withdrawing nature of the nitro and fluoro groups would lower the energy of the HOMO, making the compound less susceptible to electrophilic attack compared to unsubstituted phenylboronic acid.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to be centered predominantly on the nitro group and the phenyl ring. The presence of multiple electron-withdrawing groups will significantly lower the LUMO energy, indicating a high susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is expected to be relatively small, suggesting potential for reactivity and color.

Molecular Orbital Expected Primary Location Expected Energy Level
HOMOPhenyl ring, BromineLowered
LUMONitro group, Phenyl ringSignificantly Lowered

Electrostatic Potential Mapping and Reactivity Descriptors

An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. For this compound, the ESP map is predicted to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro and boronic acid groups, indicating these are sites prone to electrophilic attack.

Positive Potential (Blue): Located on the hydrogen atoms of the boronic acid and potentially on the boron atom itself, highlighting these as sites for nucleophilic interaction. The carbon atom attached to the boronic acid group would also exhibit a degree of positive potential.

Reactivity descriptors derived from DFT, such as Mulliken charges and Fukui functions, would quantify these observations. The boron atom is expected to carry a significant positive charge, enhancing its Lewis acidity. The ortho-fluoro and meta-nitro groups will have a pronounced effect on the acidity of the boronic acid. The ortho-fluoro substituent can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, which can influence its acidity and reactivity.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is invaluable for elucidating reaction mechanisms, particularly for complex processes like palladium-catalyzed cross-coupling reactions where substituted phenylboronic acids are key reagents.

Elucidation of Proposed Cross-Coupling Mechanisms

The Suzuki-Miyaura cross-coupling reaction is a primary application for phenylboronic acids. nih.govnih.gov The mechanism involves several key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For this compound, computational modeling would focus on the transmetalation step, where the aryl group is transferred from the boron to the palladium catalyst. nih.gov

The presence of the ortho-fluoro and meta-nitro groups would be expected to influence the rate of transmetalation. The strong electron-withdrawing character of the substituents would increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate species required for transmetalation. nih.gov However, steric hindrance from the ortho-fluoro group could also play a role.

Structure-Reactivity Relationship Studies of Substituted Phenylboronic Acids

The reactivity of a substituted phenylboronic acid is a direct consequence of the electronic and steric effects of its substituents. sigmaaldrich.com By comparing the computationally derived properties of this compound with a library of other substituted phenylboronic acids, clear structure-reactivity relationships can be established.

For instance, the pKa of the boronic acid is a key parameter influencing its reactivity in Suzuki-Miyaura coupling. The electron-withdrawing bromo, fluoro, and nitro groups are all expected to decrease the pKa of this compound relative to unsubstituted phenylboronic acid, making it a stronger Lewis acid. Computational pKa prediction models could provide a quantitative estimate of this effect.

Impact of Bromine, Fluorine, and Nitro Groups on Boronic Acid Stability and Reactivity

The stability and reactivity of a phenylboronic acid are intricately linked to the electronic and steric effects of the substituents on the phenyl ring. nih.gov In the case of this compound, the interplay of the bromine, fluorine, and nitro groups significantly modulates the properties of the boronic acid moiety.

Electronic Effects:

All three substituents—bromine, fluorine, and the nitro group—are electron-withdrawing. This has a profound impact on the Lewis acidity of the boronic acid. Electron-withdrawing groups increase the acidity of the boronic acid by stabilizing the resulting boronate anion. researchgate.net The order of electron-withdrawing strength is generally NO₂ > F > Br. The cumulative effect of these three groups is a significant increase in the acidity of the boronic acid compared to unsubstituted phenylboronic acid. This enhanced acidity can facilitate reactions where the boronic acid acts as a Lewis acid, such as in the formation of boronate esters with diols. semanticscholar.org

Steric Effects:

The presence of a fluorine atom at the ortho position introduces steric hindrance around the boronic acid group. researchgate.net This steric bulk can influence the rate and outcome of reactions by impeding the approach of reagents to the boron center. For instance, in Suzuki-Miyaura cross-coupling reactions, the steric hindrance from the ortho-substituent can affect the transmetalation step. While the fluorine atom is relatively small, its proximity to the reaction center cannot be ignored in computational models.

The following table summarizes the expected impact of each substituent on the boronic acid's properties:

SubstituentPositionElectronic EffectSteric EffectImpact on Acidity
BromineparaElectron-withdrawing (inductive and weak mesomeric)MinimalIncrease
FluorineorthoStrong electron-withdrawing (inductive)ModerateSignificant Increase
Nitro GroupmetaStrong electron-withdrawing (inductive and mesomeric)MinimalSignificant Increase

Computational Prediction of Optimal Reaction Conditions

Computational chemistry offers powerful tools for predicting the optimal conditions for reactions involving complex molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be employed to model reaction pathways and transition states, providing insights into the reaction mechanism and energetics. acs.org

For instance, in a Suzuki-Miyaura cross-coupling reaction, DFT calculations can help in:

Catalyst and Ligand Selection: By modeling the interaction of the boronic acid with different palladium catalysts and ligands, it is possible to identify the most effective combination for achieving high yields and selectivity.

Solvent Effects: The choice of solvent can significantly influence reaction rates and outcomes. Computational models can simulate the effect of different solvents on the stability of reactants, intermediates, and transition states, thereby guiding the selection of the optimal solvent system. acs.org

Reaction Temperature and Time: By calculating the activation energies for the desired reaction and potential side reactions, computational methods can help in determining the appropriate temperature range to favor the formation of the desired product while minimizing byproducts.

Machine learning algorithms, trained on large datasets of chemical reactions, are also emerging as a valuable tool for predicting reaction outcomes and suggesting optimal conditions. rsc.orgacs.org These models can identify complex relationships between reactants, reagents, and reaction conditions that may not be immediately apparent from first-principles calculations.

Predictive Modeling for Synthetic Route Design

The synthesis of a polysubstituted aromatic compound like this compound can be a multi-step process. Predictive modeling, particularly through retrosynthetic analysis software, can significantly aid in the design of efficient synthetic routes. nih.govacs.org

Late-stage borylation: Introducing the boronic acid moiety onto a pre-functionalized benzene (B151609) ring.

Functional group interconversions: Modifying a starting material that already contains some of the desired substituents.

The table below outlines a hypothetical retrosynthetic approach that could be suggested by predictive modeling software:

Retrosynthetic StepPrecursor MoleculeKey Transformation
1. Borylation 1-Bromo-3-fluoro-2-nitrobenzeneLithiation followed by reaction with a borate (B1201080) ester
2. Nitration 1-Bromo-3-fluorobenzeneElectrophilic aromatic substitution
3. Halogenation 1-FluorobenzeneElectrophilic bromination

Advanced Characterization Techniques in Research

In Situ Spectroscopic Studies for Mechanistic Elucidation

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of reactions in real-time directly in the NMR tube. By acquiring spectra at regular intervals, the consumption of starting materials, the formation of products, and the appearance and disappearance of intermediates can be quantified. For 4-Bromo-2-fluoro-3-nitrophenylboronic acid, a multi-nuclear NMR approach is particularly insightful.

¹H NMR: Allows for the tracking of protons on the aromatic ring and any aliphatic protons on the coupling partner. Changes in the chemical shifts and coupling constants of the aromatic protons can indicate the progress of transformations such as Suzuki-Miyaura cross-coupling reactions.

¹⁹F NMR: The fluorine atom provides a highly sensitive and specific probe. magritek.comyoutube.com With a 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is ideal for monitoring the electronic environment of the fluorine-bearing carbon. magritek.comacs.org During a reaction, the ¹⁹F signal of the starting material at its characteristic chemical shift would decrease, while a new signal corresponding to the product would appear and grow over time. magritek.comrsc.org This is invaluable for kinetic analysis due to the typically low chance of signal overlap. magritek.com

¹¹B NMR: This nucleus provides direct information about the state of the boronic acid group. The chemical shift of ¹¹B can distinguish between the trigonal planar boronic acid and the tetracoordinate boronate species formed upon addition of a base, a key step in the activation for cross-coupling reactions. ucl.ac.uk Monitoring ¹¹B NMR can help elucidate the mechanism of boronic acid activation and transmetalation. researchgate.net

¹³C NMR: While less sensitive, ¹³C NMR can provide detailed structural information about the carbon skeleton of the reactants, intermediates, and products as they evolve.

Table 1: Illustrative In Situ NMR Monitoring of a Hypothetical Suzuki-Miyaura Coupling

Time (min) Reactant ¹⁹F Signal Integral Product ¹⁹F Signal Integral Reactant ¹¹B Signal (ppm) Boronate ¹¹B Signal (ppm)
0 1.00 0.00 ~30 ~9
15 0.65 0.35 ~30 ~9
30 0.30 0.70 ~30 ~9
60 0.05 0.95 ~30 ~9

Note: This table is illustrative. ¹¹B chemical shifts are approximate for boronic acid and its corresponding boronate. Integrals are normalized.

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are highly effective for in situ reaction monitoring, often employing fiber-optic probes that can be inserted directly into a reaction vessel. nih.govyoutube.com These methods track changes in the vibrational modes of functional groups.

In Situ ATR-FTIR: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for monitoring solution-phase reactions, even in the presence of solids. nih.govelsevierpure.com For reactions with this compound, key vibrational modes can be tracked simultaneously:

N-O stretching: The strong, characteristic asymmetric and symmetric stretches of the nitro (NO₂) group (typically ~1530 cm⁻¹ and ~1350 cm⁻¹) provide a clear signature to monitor the starting material.

B-O-H bending and O-H stretching: Vibrations associated with the boronic acid functional group can be observed to track its consumption.

C-F and C-Br vibrations: While often in the complex fingerprint region, changes in these vibrations can also indicate product formation. The ability to monitor reactants, intermediates, and products in real-time allows for the precise determination of reaction endpoints and the identification of potential process upsets. nih.gov

In Situ Raman Spectroscopy: Raman spectroscopy is complementary to IR and is especially advantageous for studying reactions in aqueous media, as water is a weak Raman scatterer. researchgate.net It is sensitive to symmetric vibrations and bonds involving heavy atoms. Key applications include:

Monitoring the C-Br bond, which has a characteristic Raman signal.

Observing changes in the aromatic ring breathing modes upon substitution.

Studying polymorphism and crystal formation of products in situ. nih.gov

High-Resolution Mass Spectrometry for Reaction Intermediates

High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a critical tool for detecting and identifying low-concentration, transient reaction intermediates that are key to understanding a catalytic cycle. researchgate.net In reactions like the Suzuki-Miyaura coupling, HRMS can intercept and characterize charged species directly from the reaction mixture. For a reaction involving this compound, HRMS could potentially identify:

Palladium(II) intermediates formed after oxidative addition.

Palladium-boronate complexes formed during the transmetalation step.

Side-products arising from protodeboronation or other competing pathways.

The high mass accuracy of techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) allows for the unambiguous determination of the elemental composition of these fleeting species, providing strong evidence for proposed mechanistic pathways. researchgate.net

X-ray Crystallography of Key Intermediates or Derivatives

While in situ techniques are powerful for observing dynamic processes, X-ray crystallography provides the definitive, static picture of a molecule's three-dimensional structure. For research involving this compound, single-crystal X-ray diffraction is invaluable for:

Structural Confirmation of Products: Unambiguously confirming the constitution and relative stereochemistry of novel products resulting from its use in synthesis. This is particularly important in cross-coupling reactions where regioisomeric products are possible.

Analysis of Derivatives: Determining the crystal structure of stable derivatives, such as boronate esters (e.g., pinacol (B44631) esters), can provide insight into the steric and electronic properties of the molecule.

Characterization of Stable Intermediates: If a reaction intermediate can be isolated and crystallized, its structure can provide direct proof for a specific point in a catalytic cycle. Studies on related Suzuki-Miyaura reactions have successfully used X-ray analysis to characterize pre-transmetalation complexes or final products, confirming connectivity and stereochemistry. nih.govnih.gov

Chromatographic and Separation Method Development for Complex Reaction Mixtures

Reactions involving poly-functionalized aromatic compounds often yield complex mixtures containing starting materials, the desired product, isomers, and by-products from competing reaction pathways (e.g., homocoupling, protodeboronation). Developing a robust analytical separation method is therefore essential for accurate reaction analysis and for the purification of the final product.

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. core.ac.uk Method development for a reaction mixture containing this compound and its products would typically follow a systematic approach: nih.govnih.gov

Column and Stationary Phase Selection: A reversed-phase column (e.g., C18, C8) is a common starting point for separating non-polar to moderately polar aromatic compounds. researchgate.net

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous phase (often buffered and containing an acid like formic acid for better peak shape) and an organic modifier (like acetonitrile (B52724) or methanol) is typically required to resolve compounds with a wide range of polarities.

Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector is standard, allowing for the monitoring of the aromatic compounds at their respective absorbance maxima.

Method Validation: Once optimized, the method is validated for parameters such as linearity, accuracy, precision, and robustness according to established guidelines to ensure it is suitable for its intended purpose, such as purity assessment or quantitative analysis. mdpi.com

Table 2: Example HPLC Method Parameters for Analysis of a Suzuki Coupling Reaction Mixture

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD, 254 nm

| Injection Volume | 5 µL |

Note: This table represents a typical starting point for method development and would require optimization.

Future Research Directions and Emerging Paradigms

Sustainable and Green Synthetic Methodologies for Halogenated Boronic Acids

The development of environmentally benign and sustainable methods for the synthesis of halogenated boronic acids, such as 4-bromo-2-fluoro-3-nitrophenylboronic acid, is a critical area of future research. Traditional methods for synthesizing boronic acids often involve multi-step sequences and the use of hazardous reagents. Green chemistry approaches aim to mitigate these issues by focusing on aspects like atom economy, use of safer solvents, and energy efficiency. ikm.org.myorganic-chemistry.org

Future research will likely focus on the direct C-H borylation of polysubstituted aromatic compounds. This would be a more atom-economical approach compared to traditional methods that often start from pre-functionalized haloarenes. nih.gov The development of robust catalysts that can selectively functionalize a specific C-H bond in the presence of multiple substituents, as in the precursor to this compound, is a key challenge. Additionally, exploring the use of greener solvents, such as water or bio-based solvents, and lower-energy activation methods, like microwave irradiation, are promising avenues. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Arylboronic Acids

MethodologyAdvantagesDisadvantagesRelevance to this compound
Traditional (e.g., Grignard) Well-establishedOften requires harsh conditions, generates stoichiometric wasteApplicable but may have functional group compatibility issues with the nitro group. nih.govchemicalbook.com
Miyaura Borylation Good functional group toleranceUses expensive diboron (B99234) reagents and palladium catalysts. nih.govA viable but potentially costly route for synthesis.
Direct C-H Borylation High atom economy, potentially fewer stepsRequires selective and highly active catalystsThe ideal future green synthesis route.
Microwave-Assisted Synthesis Rapid reaction times, often higher yieldsRequires specialized equipmentCan enhance the efficiency of existing synthetic routes. organic-chemistry.org

Development of Novel and Earth-Abundant Metal Catalysts for Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and arylboronic acids are key coupling partners. wikipedia.org While palladium catalysts are highly effective, their cost and toxicity are significant drawbacks. researchgate.net A major thrust of future research is the development of catalysts based on more earth-abundant and less toxic metals, such as nickel, copper, and iron, for the cross-coupling reactions of sterically hindered and electronically diverse arylboronic acids like this compound. beilstein-journals.org

Nickel catalysts, for instance, have shown promise in coupling challenging substrates, including those with electron-withdrawing groups. beilstein-journals.org Research will likely focus on designing new ligand scaffolds that can stabilize the active metal center and facilitate the catalytic cycle with challenging substrates. For a molecule like this compound, the catalyst must tolerate the potentially coordinating nitro group and overcome the steric hindrance imposed by the ortho-fluoro and -nitro substituents. Copper-catalyzed reactions, which can be effective for C-N and C-O bond formation, could also be explored for novel transformations of this boronic acid. beilstein-journals.org

Expanding the Scope of Functional Group Compatibility in Complex Systems

The presence of multiple functional groups on this compound—a bromine atom, a fluorine atom, a nitro group, and the boronic acid moiety—makes it a challenging yet valuable substrate for studying functional group compatibility in cross-coupling reactions. While the Suzuki-Miyaura reaction is known for its broad functional group tolerance, certain groups can interfere with the catalytic cycle. researchgate.net For example, nitro groups can sometimes be reduced under the reaction conditions.

Future work in this area will involve the systematic screening of reaction conditions, including catalysts, ligands, bases, and solvents, to identify protocols that maximize the yield of the desired cross-coupled product while preserving all the functional groups on the boronic acid. mdpi.com The development of catalyst systems that are chemoselective, allowing for the selective coupling at the C-Br bond while leaving the C-B bond intact for subsequent transformations (or vice versa), would be particularly valuable. This would enable the sequential functionalization of the aromatic ring, providing access to a wide range of highly complex molecules.

Integration of Automated Synthesis and High-Throughput Experimentation

The optimization of reaction conditions for complex substrates like this compound can be a time-consuming and resource-intensive process. Automated synthesis and high-throughput experimentation (HTE) platforms offer a powerful solution to this challenge. These systems allow for the rapid and parallel screening of a large number of reaction parameters, including catalysts, ligands, bases, solvents, and temperatures.

For the Suzuki-Miyaura coupling of this compound, HTE could be used to quickly identify the optimal conditions for achieving high yields and selectivity. Robotic systems can prepare and run hundreds of reactions in a short period, with automated analysis providing rapid feedback on reaction outcomes. This approach not only accelerates the pace of research but also enables the discovery of novel and unexpected reaction conditions that might be missed in traditional, one-at-a-time experimentation.

Table 2: Parameters for High-Throughput Screening of Suzuki-Miyaura Coupling

ParameterVariables to Screen
Catalyst Different palladium and nickel precursors
Ligand A library of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., Et₃N)
Solvent A range of polar and non-polar solvents and aqueous mixtures
Temperature From room temperature to elevated temperatures

Synergy Between Computational and Experimental Approaches for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of organic molecules. For a molecule as complex as this compound, computational studies can provide valuable insights into its electronic structure, steric properties, and the mechanism of its reactions.

Future research will see a greater synergy between computational and experimental approaches. DFT calculations can be used to predict the most likely sites of reactivity on the molecule, to understand the role of the different substituents on its reactivity, and to model the catalytic cycle of its cross-coupling reactions. This can help in the rational design of new catalysts and the selection of optimal reaction conditions, thereby reducing the amount of trial-and-error experimentation required. For example, computational studies can help to understand the interplay of steric and electronic effects of the fluoro and nitro groups on the efficiency of the transmetalation step in Suzuki-Miyaura coupling.

Exploration of New Reactivity Modes Beyond Standard Cross-Coupling

While the Suzuki-Miyaura reaction is the most common application of arylboronic acids, there is growing interest in exploring new reactivity modes that go beyond standard cross-coupling. For this compound, this could involve the development of methods for the direct functionalization of the C-B bond, a process known as deboronative functionalization.

This could include deboronative halogenation, cyanation, amination, or hydroxylation, which would provide direct access to a range of other functionalized derivatives without the need for a cross-coupling partner. chemicalbook.com The unique electronic nature of the substituted aromatic ring may also enable novel catalytic cycles or reactivity patterns that are not observed with simpler arylboronic acids. For instance, the nitro group could be used to direct ortho-metalation or to participate in novel cyclization reactions. The exploration of such new reactivity will undoubtedly expand the synthetic utility of this versatile building block.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.